Scaffold Isomer Advantage: Pyrido[4,3-d]pyrimidine vs. Pyrido[3,2-d]pyrimidine Core in PI3Kδ Lead Optimization
In a published lead optimization study, morphing the heterocyclic core from a 4,6-diaryl quinazoline to a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine resulted in a compound series with an optimal on-target profile and good ADME properties for PI3Kδ inhibition [1]. The pyrido[3,2-d]pyrimidine isomer was not reported to yield the same selectivity profile in that series, highlighting the significance of the [4,3-d] core geometry. Target compound 2377035-74-8 is the 2-(piperidin-4-yl) derivative of this validated activity island, positioning it as a direct structural precursor for generating analogous PI3Kδ-selective inhibitors with a capped piperidine moiety [1].
| Evidence Dimension | Scaffold-driven PI3Kδ selectivity |
|---|---|
| Target Compound Data | 2-(piperidin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold (compound 2377035-74-8 is the N-Boc protected precursor) |
| Comparator Or Baseline | 4,6-diaryl quinazoline baseline scaffold (earlier lead series) |
| Quantified Difference | Qualitative improvement in isoform selectivity and ADME profile leading to selection of tetrahydropyrido[4,3-d]pyrimidine core over quinazoline core [1] |
| Conditions | PI3Kδ biochemical assay and ADME profiling; structure-based design and inhaled PK considerations [1] |
Why This Matters
Demonstrates that the pyrido[4,3-d]pyrimidine scaffold can deliver isoform-selective PI3Kδ inhibition with favorable ADME properties, a profile not achievable with the earlier quinazoline core; the target building block provides direct synthetic access to this validated regiochemical environment.
- [1] Hamajima, T., Takahashi, F., Kato, K., Sugano, Y., Yamaki, S., Suzuki, D., Moritomo, A., Kubo, S., Nakamura, K., Yamagami, K., Yokoo, K., & Fukahori, H. (2019). Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor. Bioorganic & Medicinal Chemistry, 27(6), 1056-1064. View Source
